Here are some resources you can use to search for scientific literature on this specific compound:
BI-9564 is a chemical compound recognized as a selective inhibitor of the bromodomains BRD9 and BRD7, which are part of the epigenetic reader domain family. The compound has a chemical structure that allows it to interact specifically with these bromodomains, inhibiting their function in cellular processes. Its high affinity for BRD9 (dissociation constant = 14.1 nM) and moderate affinity for BRD7 (dissociation constant = 239 nM) makes it a potent tool for research in epigenetics and cancer biology .
There is no information on the mechanism of action for this specific compound. Naphthyridinones possess diverse biological activities, including antitumor, antibacterial, and antiviral effects []. The dimethylamino group could play a role in these activities by interacting with specific targets in biological systems. However, extensive research would be needed to elucidate the mechanism for this particular compound.
BI-9564 exhibits significant biological activity, particularly in the context of cancer. It has been shown to induce growth inhibition in acute myeloid leukemia cell lines, demonstrating its potential as an anti-cancer agent. The compound's mechanism involves downregulating the expression of oncogenes like Myc, which is crucial for leukemia maintenance . Additionally, studies indicate that BI-9564 can disrupt the binding of BRD9 and BRD7 to chromatin, further altering gene expression profiles in treated cells .
These methods ensure that BI-9564 retains its potency as a selective inhibitor while allowing for scalability in production .
BI-9564 is primarily utilized in research settings to study the role of BRD9 and BRD7 in gene regulation and cancer biology. Specific applications include:
Interaction studies involving BI-9564 focus on its binding affinity to various bromodomains and other potential off-target proteins. Key findings include:
Several compounds share structural or functional similarities with BI-9564, particularly those targeting bromodomains or involved in epigenetic regulation. Here are some notable examples:
Compound Name | Target Bromodomain | Dissociation Constant (nM) | Biological Activity |
---|---|---|---|
BI-7273 | BRD9/BRD7 | 19 (BRD9), 1170 (BRD7) | Anti-leukemic effects |
JQ1 | BET Family | 50 | Anti-cancer effects |
I-BET151 | BET Family | 30 | Anti-inflammatory effects |
CPI-0610 | BET Family | 100 | Anti-cancer effects |
Uniqueness of BI-9564: Unlike many other bromodomain inhibitors, BI-9564 demonstrates a higher selectivity for BRD9/BRD7 over other bromodomains, making it particularly valuable for targeted research applications in cancer biology without significant off-target effects .